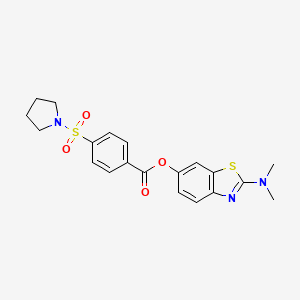

2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate

Description

Properties

IUPAC Name |

[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-pyrrolidin-1-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-22(2)20-21-17-10-7-15(13-18(17)28-20)27-19(24)14-5-8-16(9-6-14)29(25,26)23-11-3-4-12-23/h5-10,13H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYXVGDNRPYLQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound. The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile. The final step involves the sulfonylation of the benzoate moiety with pyrrolidine-1-sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Dimethylamine, pyrrolidine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzothiazole ring and dimethylamino group play crucial roles in its binding affinity and specificity. The sulfonyl group can enhance the compound’s solubility and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoate Esters with Amino Groups

Ethyl 4-(Dimethylamino)Benzoate (EDAB)

- Structure: Lacks the benzothiazole and sulfonyl groups but shares the dimethylamino-benzoate core.

- Application: Used as a co-initiator in dental resins. Studies show it achieves a higher degree of conversion (72–78%) compared to 2-(dimethylamino)ethyl methacrylate (DMAEMA, 60–65%) in resin cements, indicating superior reactivity in free-radical polymerization .

2-Ethylhexyl 4-(Dimethylamino)Benzoate (EH-DMAB)

- Structure : A branched alkyl ester variant of EDAB.

- Application : Functions as a UV filter in cosmetics (e.g., sunscreens). Its extended alkyl chain improves lipid solubility, enhancing skin adhesion and UV absorption (λmax ~310 nm) .

- Key Difference : The target compound’s benzothiazole and sulfonyl groups may reduce volatility and improve photostability compared to EH-DMAB.

Sulfonyl-Containing Benzoates

Triflusulfuron Methyl Ester

- Structure : Methyl benzoate with a sulfonylurea bridge and trifluoroethoxy-triazine substituent.

- Application : Herbicide targeting acetolactate synthase (ALS) in plants. The sulfonyl group is critical for binding to ALS enzymes .

Benzothiazole Derivatives

4H-Pyrido[1,2-a]Pyrimidin-4-One Derivatives (EP 2023/39)

- Structure: Include 2-(1,3-benzothiazol-6-yl) substituents on a pyrimidinone core.

- Application : Investigated as kinase inhibitors (e.g., EGFR, ALK). The benzothiazole moiety enhances target affinity and selectivity .

- Key Difference : The target compound’s benzoate ester and sulfonyl groups may reduce cellular permeability compared to these fused heterocyclic systems.

Pharmaceutical Salts with Benzoate Components

Inosiplex

- Structure: A salt containing 4-(acetylamino)benzoate, inosine, and 1-(dimethylamino)-2-propanol.

- Application: Antiviral/immunomodulatory agent.

- Key Difference: The target compound’s sulfonyl and benzothiazole groups suggest a more direct role in bioactivity compared to Inosiplex’s benzoate.

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reactivity in Resin Systems

| Co-Initiator | Degree of Conversion (%) | Flexural Strength (MPa) | Water Sorption (μg/mm³) |

|---|---|---|---|

| Ethyl 4-(Dimethylamino)Benzoate | 72–78 | 120–135 | 18–22 |

| 2-(Dimethylamino)Ethyl Methacrylate | 60–65 | 90–105 | 25–30 |

Key Findings and Implications

- Reactivity: The dimethylamino group in benzoates enhances polymerization efficiency, as seen in EDAB’s superior performance over DMAEMA . The target compound’s benzothiazole may further modulate reactivity in photoinitiation.

- Bioactivity: Benzothiazole derivatives (e.g., pyrido-pyrimidinones) demonstrate that this scaffold is critical for kinase inhibition . The target compound’s sulfonyl group could improve metabolic stability in vivo.

- Structural Trade-offs : While sulfonyl groups (as in triflusulfuron) enhance herbicide activity, their incorporation into benzoate esters may require balancing solubility and target engagement.

Biological Activity

The compound 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of benzothiazole derivatives typically involves the reaction of thiazole compounds with various aromatic groups. A common approach includes the use of Knoevenagel condensation reactions followed by various substitution reactions to introduce functional groups that enhance biological activity.

Anticancer Properties

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the efficacy of a related compound in inhibiting the proliferation of human cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through various assays including MTT and flow cytometry. The compound was shown to induce apoptosis and arrest the cell cycle at specific phases, thereby reducing tumor growth rates significantly .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 1.5 | Induces apoptosis, inhibits AKT/ERK |

| B7 | A549 | 2.0 | Cell cycle arrest, reduces IL-6/TNF-α |

| Compound 4i | HOP-92 | 3.0 | Inhibits proliferation |

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has been evaluated for its anti-inflammatory properties. It was found to significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting a dual-action mechanism that could benefit conditions characterized by chronic inflammation .

The biological activity of 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(pyrrolidine-1-sulfonyl)benzoate is primarily attributed to its ability to modulate key signaling pathways involved in cell survival and inflammation:

- AKT Pathway Inhibition : The compound inhibits the AKT signaling pathway, which is crucial for cell survival and proliferation.

- ERK Pathway Modulation : It also affects the ERK pathway, which is involved in cell differentiation and proliferation.

- Cytokine Production : By reducing cytokine production, it helps mitigate inflammatory responses that are often associated with tumor progression.

Case Studies

A notable case study involved the administration of a related benzothiazole derivative in a preclinical model of lung cancer. The results showed a marked reduction in tumor size and improved survival rates compared to control groups. The study emphasized the potential for these compounds to serve as effective therapeutic agents against resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.